molecular formula C11H7NO3 B13040442 4-Formylquinoline-6-carboxylic acid

4-Formylquinoline-6-carboxylic acid

Cat. No.: B13040442
M. Wt: 201.18 g/mol
InChI Key: CBSYIFOEXPHDPM-UHFFFAOYSA-N
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Description

4-Formylquinoline-6-carboxylic acid: is an organic compound with the molecular formula C11H7NO3 and a molecular weight of 201.18 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound The structure of this compound includes a quinoline ring with a formyl group at the 4-position and a carboxylic acid group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4-Formylquinoline-6-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 4-chloroquinoline-6-carboxylic acid with formamide under specific conditions . Another method includes the use of Friedländer synthesis, where aniline derivatives react with β-ketoesters in the presence of acidic or basic catalysts .

Industrial Production Methods:

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions:

4-Formylquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Formylquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The formyl group and carboxylic acid group can participate in various biochemical reactions, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

  • Quinoline-4-carboxylic acid
  • Quinoline-6-carboxylic acid
  • 4-Hydroxyquinoline-6-carboxylic acid
  • 4-Methylquinoline-6-carboxylic acid

Comparison:

4-Formylquinoline-6-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group on the quinoline ringCompared to other similar compounds, this compound offers distinct reactivity and versatility in synthetic and biological applications .

Properties

Molecular Formula

C11H7NO3

Molecular Weight

201.18 g/mol

IUPAC Name

4-formylquinoline-6-carboxylic acid

InChI

InChI=1S/C11H7NO3/c13-6-8-3-4-12-10-2-1-7(11(14)15)5-9(8)10/h1-6H,(H,14,15)

InChI Key

CBSYIFOEXPHDPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1C(=O)O)C=O

Origin of Product

United States

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